molecular formula C24H17F5N2O2 B10916774 3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-fluorobenzyl)-1H-pyrazole

3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-fluorobenzyl)-1H-pyrazole

Cat. No.: B10916774
M. Wt: 460.4 g/mol
InChI Key: RYJFCMXHNNPIED-UHFFFAOYSA-N
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Description

3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-fluorobenzyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-fluorobenzyl)-1H-pyrazole typically involves multiple steps:

    Formation of Hydrazone Intermediate: The initial step involves the reaction of 3’,5’-bis(difluoromethoxy)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a cyclizing agent such as the Vilsmeier-Haack reagent to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-fluorobenzyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Fluorobenzyl halides in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-fluorobenzyl)-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-fluorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(trifluoromethyl)phenyl-substituted pyrazole: Known for its antimicrobial properties.

    3,5-bis(trifluoromethyl)benzylamine: Used as an intermediate in organic synthesis.

Uniqueness

3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-fluorobenzyl)-1H-pyrazole is unique due to the presence of both difluoromethoxy and fluorobenzyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H17F5N2O2

Molecular Weight

460.4 g/mol

IUPAC Name

3,5-bis[4-(difluoromethoxy)phenyl]-1-[(2-fluorophenyl)methyl]pyrazole

InChI

InChI=1S/C24H17F5N2O2/c25-20-4-2-1-3-17(20)14-31-22(16-7-11-19(12-8-16)33-24(28)29)13-21(30-31)15-5-9-18(10-6-15)32-23(26)27/h1-13,23-24H,14H2

InChI Key

RYJFCMXHNNPIED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC(F)F)F

Origin of Product

United States

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